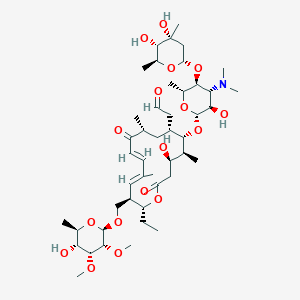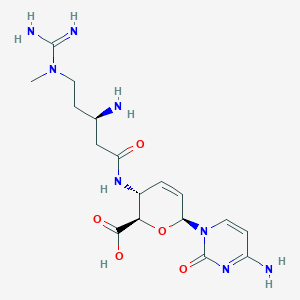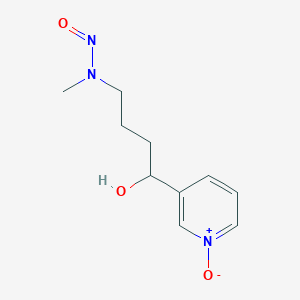
Monastrol
Vue d'ensemble
Description
Synthesis Analysis
Monastrol has been synthesized using various methods, including one-pot Biginelli reactions. A notable process improvement involves the synthesis through the Biginelli reaction from m-hydroxy benzaldehyde, ethyl acetoacetate, and thiourea using p-toluenesulfonic acid as the catalyst, achieving an 86% yield. This synthesis has been confirmed by 1H NMR, IR, and MS analyses (W. Na, 2011). Additionally, catalyzed and non-catalyzed conditions have been explored for monastrol synthesis, indicating the role of Lewis and Bronsted acids in improving reaction yields (Haline G. O. Alvim et al., 2014).
Molecular Structure Analysis
The molecular structure of monastrol has been extensively studied, revealing that it does not inhibit the progression through S and G2 phases of the cell cycle or centrosome duplication. The structural analysis via crystallography highlighted the specific inhibition mechanism of Eg5 by monastrol, showing drug-induced structural changes in the motor, including in loop L5 and the neck linker (Z. Maliga et al., 2006).
Chemical Reactions and Properties
Monastrol's chemical properties include its ability to form dihydropyrimidin-2(1H)-thione derivatives under various synthesis conditions. Its reactivity under different catalytic conditions showcases its versatile chemical nature, allowing for the exploration of environmentally benign synthesis methods such as microwave-assisted reactions without solvents (Yuan Wen-lin, 2011).
Physical Properties Analysis
Monastrol's physical properties, including its solubility and crystalline form, play a crucial role in its biological activity and applications. Studies have focused on improving its pharmacokinetic properties by loading monastrol into mesoporous silica nanoparticles, highlighting the importance of physical properties in drug delivery systems (Huzaifa Hanif et al., 2017).
Chemical Properties Analysis
The chemical properties of monastrol, including its inhibitory mechanism against Eg5, have been elucidated through kinetic and equilibrium binding studies. These studies demonstrate how monastrol induces a stable conformational change in the motor domain of Eg5, affecting its ability to interact with microtubules and ultimately inhibiting spindle formation (J. C. Cochran et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBCDGHHHHGHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388124, DTXSID501317756 | |
| Record name | Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monastrol | |
CAS RN |
329689-23-8, 254753-54-3 | |
| Record name | (±)-Monastrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329689-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



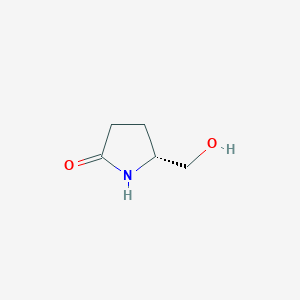




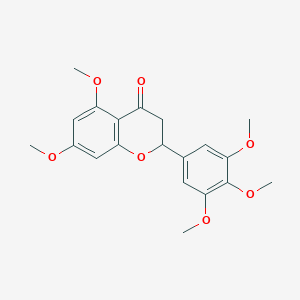


![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)

